![molecular formula C11H14O2 B160989 6-Hydroxy-2,2-dimethylchroman CAS No. 1886-42-6](/img/structure/B160989.png)
6-Hydroxy-2,2-dimethylchroman
Overview
Description
6-Hydroxy-2,2-dimethylchroman, also known as 6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo(b)pyran, is a type of chroman . Chromans are important and interesting heterobicyclic compounds that act as building blocks in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .
Synthesis Analysis
The synthesis of chroman derivatives has been reported in various studies. For instance, one method involves the reaction of 2,4,6-trihydroxyacetophenone with 1-bromo-3-methylbut-2-ene in the presence of anhydrous K2CO3, followed by the acid-catalyzed Claisen–Schmidt rearrangement .Molecular Structure Analysis
The molecular structure of 6-Hydroxy-2,2-dimethylchroman is C11H14O2, with a molecular weight of 178.22800 . It has a density of 1.085g/cm3, a boiling point of 302.2ºC at 760mmHg, and a flash point of 133.8ºC .Chemical Reactions Analysis
Chroman-4-one analogs, such as 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one, and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one, have been shown to display antiparasitic activity by targeting pteridine reductase-1 .Physical And Chemical Properties Analysis
6-Hydroxy-2,2-dimethylchroman has a molecular weight of 178.22800, a density of 1.085g/cm3, a boiling point of 302.2ºC at 760mmHg, and a flash point of 133.8ºC . The exact mass is 178.09900, the PSA is 29.46000, the LogP is 2.49580, and the vapour pressure is 0.000561mmHg at 25°C .Scientific Research Applications
Pharmacological Activities
Chromanone analogs, including 6-Hydroxy-2,2-dimethylchroman, exhibit a wide range of pharmacological activities . These include anticancer, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Antiparasitic Activity
Chroman-4-one analogs such as 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one have shown significant inhibition against T. brucei and L. infantum, displaying antiparasitic activity .
Antipsychotic Potential
Flavone derivatives, including 7- (4- (4- (6-fluorobenzo [d]isoxazol-3-yl) piperidin- 1-yl) butoxy)-2,2-dimethylchroman-4-one, have shown promise as potential broad-spectrum antipsychotics . They exhibit high affinity for dopamine D2, D3, and serotonin 5-HT1A, 5-HT2A receptors, and also show low to moderate activities on 5-HT2C, α1, and H1 receptors . This indicates a low liability to induce side effects such as weight gain, orthostatic hypotension and QT prolongation .
Schizophrenia Treatment
In vivo behavioral studies suggest that these compounds have favorable effects in alleviating the schizophrenia-like symptoms without causing catalepsy . This suggests that 6-Hydroxy-2,2-dimethylchroman and its analogs have the potential to be further developed as novel atypical antipsychotics .
Chemical Synthesis
The compound has been identified as a side product from the condensation of hydroquinone with 2-methylbut-3-en-2-ol . However, due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
Drug Designing and Development
Considering the versatility of chromanone, this compound is used as a versatile scaffold exhibiting a wide range of pharmacological activities . It acts as a building block in medicinal chemistry for isolation, designing and synthesis of novel lead compounds .
Mechanism of Action
Target of Action
Chromanone analogs, which include 6-hydroxy-2,2-dimethylchroman, have been shown to target pteridine reductase-1, displaying antiparasitic activity .
Mode of Action
It’s known that chromanone analogs interact with their targets, leading to significant inhibition against certain parasites .
Biochemical Pathways
Chromanone analogs have been associated with a wide range of pharmacological activities, suggesting they may affect multiple pathways .
Result of Action
Chromanone analogs have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and more .
Future Directions
properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUWKXIPPULUCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172232 | |
Record name | 6-Hydroxy-2,2-dimethylchroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2,2-dimethylchroman | |
CAS RN |
1886-42-6 | |
Record name | 6-Hydroxy-2,2-dimethylchroman | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001886426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-2,2-dimethylchroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that 6-Hydroxy-2,2-dimethylchroman does not react with superoxide to form chromanoxyl radicals, unlike other tocopherol model compounds. What structural feature is believed to be responsible for this difference in reactivity?
A1: The research suggests that the absence of a methyl substituent at the C-5 position in 6-Hydroxy-2,2-dimethylchroman is responsible for its lack of reactivity with superoxide []. The presence of this methyl group in other tocopherol models, like α-tocopherol and its model (6-Hydroxy-2,2,5,7,8-pentamethylchroman), is correlated with their ability to form chromanoxyl radicals upon reaction with superoxide. This highlights the importance of the C-5 methyl group in facilitating this specific antioxidant activity.
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